![molecular formula C25H43NNa2O8S B13821166 Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt CAS No. 43154-85-4](/img/structure/B13821166.png)
Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Esterification Reaction: The synthesis begins with the reaction of maleic anhydride with oleamido-MIPA to obtain oleamido-MIPA maleate.
Sulfonation Reaction: The oleamido-MIPA maleate then reacts with sodium bisulfite to produce the final product, butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt.
Industrial Production Methods
The industrial production of this compound follows the same synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The final product is often tested for physical and chemical properties, including solubility, stability, and biodegradability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially under strong oxidizing conditions.
Hydrolysis: It is prone to hydrolysis under strong acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidants like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used for hydrolysis.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
Surfactant: It is widely used as a surfactant in various formulations due to its excellent emulsifying and dispersing properties.
Biology
Biodegradability: The compound is biodegradable, making it suitable for use in environmentally friendly products.
Medicine
Cleansing Agent: It is used in medical formulations as a cleansing agent due to its mildness and effectiveness.
Industry
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing them to spread more easily. This action is facilitated by the molecular structure, which includes both hydrophilic (water-attracting) and hydrophobic (water-repelling) components .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium oleoyl isopropanolamide sulfosuccinate
- Disodium monooleamido MIPA-sulfosuccinate
- Disodium oleic monoisopropanolamide sulfosuccinate
Uniqueness
Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant, making it suitable for a wide range of applications .
Propiedades
Número CAS |
43154-85-4 |
|---|---|
Fórmula molecular |
C25H43NNa2O8S |
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
disodium;4-[1-(octadec-9-enoylamino)propan-2-yloxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C25H45NO8S.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-20-21(2)34-25(30)22(19-24(28)29)35(31,32)33;;/h10-11,21-22H,3-9,12-20H2,1-2H3,(H,26,27)(H,28,29)(H,31,32,33);;/q;2*+1/p-2 |
Clave InChI |
KUZLAYSZNFYDFT-UHFFFAOYSA-L |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


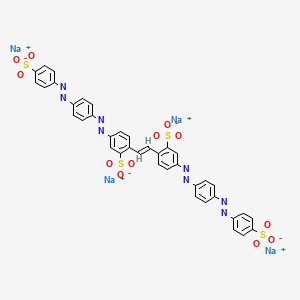
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

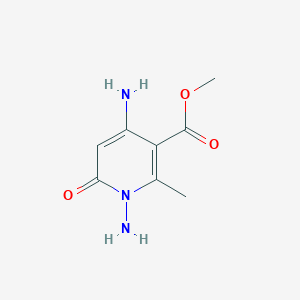
![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)

![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
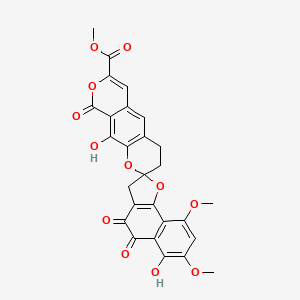
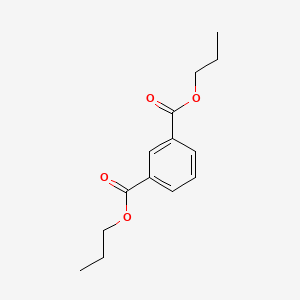
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
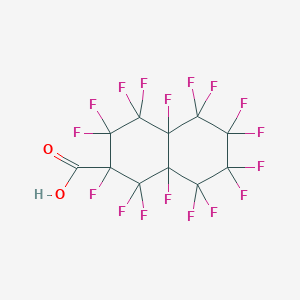
![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
